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Compound of Interest

Compound Name: 6-Bromo-4-iodoquinoline

Cat. No.: B1287929 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and

synthesis of 6-Bromo-4-iodoquinoline. It is intended for researchers, scientists, and drug

development professionals who are interested in the applications of this compound as a key

building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Properties and Structure
6-Bromo-4-iodoquinoline is a halogenated quinoline derivative with the molecular formula

C₉H₅BrIN. Its structure is characterized by a quinoline core substituted with a bromine atom at

the 6-position and an iodine atom at the 4-position. This substitution pattern makes it a valuable

intermediate for further chemical modifications through cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Bromo-4-iodoquinoline
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Property Value Reference(s)

Molecular Formula C₉H₅BrIN

Molecular Weight 333.95 g/mol

IUPAC Name 6-bromo-4-iodoquinoline

SMILES String
C1=CC2=C(C=C1Br)C(=C(C=

N2)I)

Melting Point 173-178 °C

Boiling Point 375.5 °C at 760 mmHg

Density 2.154 g/cm³

Appearance Yellowish powder [1]

Spectroscopic Data
The structural confirmation of 6-Bromo-4-iodoquinoline is achieved through various

spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-Bromo-4-iodoquinoline in DMSO-d₆ shows distinct signals

corresponding to the aromatic protons on the quinoline ring.[2]

Table 2: ¹H NMR Spectral Data of 6-Bromo-4-iodoquinoline (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.54 d 4.5 H-2

8.24 d 4.5 H-3

8.16 s H-5

7.98 s H-7, H-8
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹³C NMR data for 6-Bromo-4-iodoquinoline is not readily available in the

searched literature, the expected chemical shifts can be predicted based on the analysis of

similar substituted quinolines. The carbon atoms directly attached to the electronegative

nitrogen, bromine, and iodine atoms, as well as the quaternary carbons, are expected to show

characteristic downfield shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-4-iodoquinoline is expected to exhibit characteristic absorption

bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching

and bending vibrations of the aromatic system. The C-Br and C-I stretching vibrations would

appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)
The mass spectrum of 6-Bromo-4-iodoquinoline would show a molecular ion peak

corresponding to its molecular weight. The isotopic pattern of the molecular ion would be

characteristic of a compound containing one bromine atom (M+ and M+2 peaks in

approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of iodine and

bromine atoms or the quinoline ring system.

Experimental Protocols
Synthesis of 6-Bromo-4-iodoquinoline
6-Bromo-4-iodoquinoline can be synthesized from 4-bromoaniline in a multi-step process.[1]

A general experimental workflow is outlined below.
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Step 1: Condensation

Step 2: Cyclization

Step 3: Chlorination

Step 4: Iodination

4-Bromoaniline

5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Meldrum's Acid Triethyl Orthoformate

6-Bromoquinolin-4-ol

Heat in Ph2O

6-Bromo-4-chloroquinoline

POCl3, DMF

6-Bromo-4-iodoquinoline

NaI, Acetonitrile

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Bromo-4-iodoquinoline.

Detailed Protocol for Iodination (Step 4): To a solution of 6-bromo-4-chloroquinoline in

acetonitrile, sodium iodide is added. The mixture is refluxed for several hours. After cooling, the

solvent is removed under reduced pressure, and the resulting solid is purified to yield 6-bromo-
4-iodoquinoline.[1]
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Spectroscopic Analysis
NMR Spectroscopy: A sample of 6-Bromo-4-iodoquinoline (5-10 mg for ¹H, 20-50 mg for ¹³C)

is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Spectra are

acquired on a 400 MHz or higher spectrometer.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. The sample can be analyzed as a solid (KBr pellet) or as a thin film.

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using electron

ionization (EI) or other suitable ionization techniques.

Role in Drug Development: Inhibition of the
PI3K/Akt/mTOR Signaling Pathway
6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of GSK2126458 (Omipalisib),

a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin

(mTOR).[1][3][4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently

observed in various cancers, making it a prime target for cancer therapy.

GSK2126458, synthesized using 6-Bromo-4-iodoquinoline as a starting material, effectively

blocks the signaling cascade, leading to the inhibition of tumor growth.[3][4]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK2126458.
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This guide provides a foundational understanding of 6-Bromo-4-iodoquinoline for its

application in research and drug development. Further investigation into its reactivity and the

biological activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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